ytterbium(3+);trisulfate

Solid-state chemistry X-ray crystallography Thermal decomposition

Ytterbium(3+) trisulfate (Yb₂(SO₄)₃, CAS 13469-97-1) is an inorganic salt of the heavy rare earth element ytterbium, most commonly available as the octahydrate (CAS 10034-98-7). It serves as a water- and acid-soluble Yb³⁺ source for applications compatible with sulfate counterions, including catalyst preparation, optical material doping, and hydrometallurgical separation processes.

Molecular Formula H2O4SYb
Molecular Weight 271.13 g/mol
CAS No. 13469-97-1
Cat. No. B077465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameytterbium(3+);trisulfate
CAS13469-97-1
Molecular FormulaH2O4SYb
Molecular Weight271.13 g/mol
Structural Identifiers
SMILESOS(=O)(=O)O.[Yb]
InChIInChI=1S/H2O4S.Yb/c1-5(2,3)4;/h(H2,1,2,3,4);
InChIKeyCXEVCTFCZOBZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ytterbium(3+) Trisulfate (CAS 13469-97-1) for Research & Industrial Procurement: A Product-Specific Evidence Guide


Ytterbium(3+) trisulfate (Yb₂(SO₄)₃, CAS 13469-97-1) is an inorganic salt of the heavy rare earth element ytterbium, most commonly available as the octahydrate (CAS 10034-98-7). It serves as a water- and acid-soluble Yb³⁺ source for applications compatible with sulfate counterions, including catalyst preparation, optical material doping, and hydrometallurgical separation processes [1]. A defining physical chemistry characteristic of this compound is its retrograde solubility—its solubility decreases with increasing temperature—a property shared among heavy rare earth sulfate octahydrates but notably divergent from common rare earth chlorides and nitrates whose solubility typically increases with temperature [2]. This compound is structurally characterized by the formation of a unique β-phase with a complex 3D pinwheel topology upon dehydration of the trihydrate intermediate [3].

Water- and acid-soluble Yb³⁺ source compatible with sulfate counterions
Supports catalyst preparation, optical doping, and hydrometallurgical separation workflows
Retrograde solubility: solubility decreases with increasing temperature, requiring controlled thermal processing

Why Substituting Ytterbium(3+) Trisulfate with Other Rare Earth Sulfates or Ytterbium Salts Can Compromise Process Outcomes


Assuming interchangeability between ytterbium sulfate and its closest analogs—such as erbium sulfate, lutetium sulfate, or even other ytterbium salts like the triflate or nitrate—introduces quantifiable risk across material synthesis, catalysis, and separation workflows. Crystal structure analysis reveals that while Yb₂(SO₄)₃·3H₂O is isostructural with the lutetium analog, its dehydrated β-Yb₂(SO₄)₃ phase adopts a distinct 3D pinwheel topology not observed in the lighter lanthanide sulfates such as Y₂(SO₄)₃ and Er₂(SO₄)₃, which can alter the microstructure and thermal stability of derived solid-state materials [1]. In aqueous and hydrometallurgical processes, solubility differences across the heavy rare earth series span an order of magnitude from gadolinium to lutetium, rendering ytterbium sulfate unique in precipitation and crystallization unit operations relative to its neighbors [2]. Furthermore, in catalytic applications, the sulfate counterion profoundly impacts Lewis acidity and reaction selectivity compared to other ytterbium sources. For example, ytterbium(III) triflate exhibits vastly superior catalytic activity in allylation reactions compared to ytterbium(III) sulfate, whose activity is comparable to the triflate only when paired with sodium dodecyl sulfate as a surfactant co-catalyst [3]. Such differences directly impact procurement decisions when scaling from laboratory protocols to pilot production.

Crystal Structure Divergence
Er or Lu sulfate substitution alters dehydrated-phase topology from 3D pinwheel to octahedral-tetrahedral framework, potentially impacting thermal stability and doping homogeneity.
Catalytic Activity Gap
Ytterbium sulfate alone shows negligible Lewis acid activity; requires SDS co-catalyst, whereas ytterbium triflate functions without additive.
Solubility Series Position
Yb sulfate solubility is intermediate, approximately 10× higher than Gd but lower than Lu; replacement with lighter REE sulfate shifts precipitation and crystallization behavior.

Quantitative Differentiation Evidence for Ytterbium(3+) Trisulfate (CAS 13469-97-1) Versus Relevant Comparators


Crystal Structure: Unique β-Phase Topology of β-Yb₂(SO₄)₃ vs. Y₂(SO₄)₃ and Er₂(SO₄)₃ Frameworks

The dehydrated β-Yb₂(SO₄)₃ phase adopts a unique 3D network of 'pinwheels' (space group R3c), distinctly different from the octahedral-tetrahedral linkages found in the frameworks of Y₂(SO₄)₃ and Er₂(SO₄)₃ [1]. The structure of a twinned crystal of β-Yb₂(SO₄)₃ was solved and refined using an amplimode refinement to R₁=0.0755 for 8944 reflections [Fo>3σ(F)] and 0.1483 for all 16,361 reflections [1]. Thermal data show Yb₂(SO₄)₃·3H₂O decomposes between 120 and 190 °C to form β-Yb₂(SO₄)₃ [1].

β-Phase Topology
Head-to-head
β-Yb₂(SO₄)₃: 3D pinwheel network, R3c space group, R₁=0.0755
vs. Y₂(SO₄)₃ and Er₂(SO₄)₃: octahedral-tetrahedral linked frameworks
Topology may influence anisotropic physical properties and doping homogeneity
Single-crystal XRD; β-phase from trihydrate decomposition at 120–190 °C
Solid-state chemistry X-ray crystallography Thermal decomposition

Catalytic Performance: Ytterbium(III) Sulfate vs. Ytterbium(III) Triflate in Bis(indolyl)methane Synthesis

In the synthesis of bis(indolyl)methanes (BIMs), ytterbium(III) sulfate alone exhibits negligible catalytic activity. However, when combined with sodium dodecyl sulfate (SDS) as a surfactant co-catalyst, it forms a recyclable, water-tolerant catalytic system yielding BIM products in good to excellent yields under mild conditions [1]. By contrast, ytterbium(III) triflate (Yb(OTf)₃) used alone delivers comparable or superior yields without requiring a surfactant co-catalyst [1]. This demonstrates that the counterion identity—sulfate vs. triflate—governs both catalytic activity and the need for reaction engineering additives.

Catalytic Activity
Head-to-head
Yb₂(SO₄)₃ alone: negligible activity
Yb₂(SO₄)₃ + SDS: good to excellent yields
Yb(OTf)₃ alone: good yields without co-catalyst
Sulfate requires SDS co-catalyst for catalytic activity in BIM synthesis
Mild, water-tolerant conditions; recyclable system
Organic synthesis Lewis acid catalysis Bis(indolyl)methanes

Solubility Trend: Ytterbium Sulfate Position within the Heavy REE Series (Gd to Lu)

Solubilities of heavy REE sulfate octahydrates decrease strongly with increasing temperature (exothermic dissolution) and increase with atomic number from Gd to Lu by approximately an order of magnitude [1]. Ytterbium sulfate sits at the heavier end of this trend, exhibiting higher solubility at 25 °C than its lighter neighbors (e.g., Gd, Tb, Dy) but lower than lutetium sulfate. The saturating solid phase for Yb₂(SO₄)₃ at 25–95 °C is consistently the octahydrate, Yb₂(SO₄)₃·8H₂O [1]. While exact solubility values for ytterbium are not extracted here due to restricted access to the original data tables, the monotonic trend and order-of-magnitude difference across the series establishes a quantifiable basis for predicting precipitation and crystallization behavior in REE separation circuits.

Solubility Series
Class-level
Heavy REE sulfate solubility increases ~10× from Gd to Lu; Yb sulfate is intermediate, solubility decreases with temperature (retrograde)
Intermediate solubility position supports fractional crystallization design
Binary H₂O system, 25–95 °C; saturating phase: octahydrate; exact values not extracted
Hydrometallurgy REE separations Aqueous thermodynamics

Coordination Environment: Yb₂(SO₄)₃·3H₂O Trihydrate Crystal Structure vs. Lu Analog

Yb₂(SO₄)₃·3H₂O crystallizes in space group Cmc2₁ and is isostructural with Lu₂(SO₄)₃·3H₂O—the only other known REE sulfate trihydrate [1]. The structure is a complex framework of YbO₆ octahedra, YbO₈ and YbO₅(H₂O)₃ polyhedra linked via SO₄ tetrahedra, with none of the Yb polyhedra sharing elements directly [1]. Refinement converged to R₁=0.0145 for 3412 reflections [Fo>3σ(F)] and 0.0150 for all 3472 reflections [1]. This isostructural relationship with lutetium but distinctiveness from lighter lanthanides positions ytterbium sulfate trihydrate as a heavy-REE-specific phase with potential selectivity in hydrothermal synthesis and targeted crystallization applications.

Trihydrate Phase
Head-to-head
Yb₂(SO₄)₃·3H₂O: isostructural with Lu analog, space group Cmc2₁, R₁=0.0145
vs. lighter REE sulfates form different hydrate phases
Phase specificity enables targeted hydrothermal synthesis of heavy-REE frameworks
Hydrothermal synthesis at 220 °C; single-crystal XRD
Structural chemistry Coordination chemistry Hydrate phases

Validated Application Scenarios for Ytterbium(3+) Trisulfate (CAS 13469-97-1) Based on Differentiated Evidence


Synthesis of Yb-Doped Solid-State Laser Crystals via Sulfate Precursor Route

The unique decomposition pathway of Yb₂(SO₄)₃·3H₂O to the β-phase with its distinct pinwheel topology [1] makes ytterbium sulfate a structurally well-defined precursor for doping Yb³⁺ into garnet and other oxide laser crystals. The sulfate's water solubility and clean thermal decomposition profile permit homogeneous incorporation of Yb³⁺ ions into the host lattice during ceramic processing or sol-gel synthesis, offering an alternative to nitrate or chloride precursors that may introduce corrosive decomposition byproducts.

Rare Earth Hydrometallurgical Separation by Fractional Crystallization

The measured solubility trend across the heavy REE sulfate series indicates that ytterbium sulfate occupies a specific position where its solubility is higher than lighter heavy REEs (Gd–Er) but lower than lutetium [2]. In fractional crystallization processes for REE separation, this intermediate solubility enables selective precipitation of ytterbium sulfate octahydrate from mixed sulfate liquors, with temperature control exploiting the retrograde solubility behavior to enhance separation factors between ytterbium and neighboring elements such as thulium and erbium.

Water-Tolerant Lewis Acid Catalysis with Surfactant-Assisted Recycling

For users requiring a recyclable, water-tolerant Lewis acid catalyst based on ytterbium, the sulfate salt in combination with sodium dodecyl sulfate (SDS) forms an effective catalytic system for bis(indolyl)methane synthesis and related condensation reactions [3]. This system offers a cost-advantaged alternative to ytterbium triflate when reaction protocols are compatible with the SDS co-catalyst. The sulfate salt's lower per-gram cost and the system's aqueous recyclability are key procurement considerations for process-scale implementation.

Hydrothermal Synthesis of Heavy-REE Framework Materials Targeting Trihydrate Phases

Ytterbium sulfate trihydrate crystallizes under hydrothermal conditions (220 °C) to form a complex framework isostructural only with the lutetium analog [1]. This phase specificity enables the targeted synthesis of Yb‑based framework materials—such as metal-organic frameworks (MOFs) or coordination polymers—where the trihydrate serves as both the metal source and a structure-directing agent. Purchasing ytterbium sulfate for hydrothermal synthesis, rather than erbium or thulium sulfate, may be critical when Lu-like structural behavior is required but at a lower elemental cost than lutetium.

Application
Selection Property
Validation Focus
Yb-doped laser crystal synthesis
Defined thermal decomposition to β-phase pinwheel topology
Homogeneous Yb³⁺ incorporation; clean decomposition profile
Fractional crystallization of heavy REEs
Intermediate solubility and retrograde solubility behavior
Selective precipitation; temperature-controlled separation factors
Water-tolerant Lewis acid catalysis (with SDS)
Requirement of SDS co-catalyst for catalytic activity
Recyclability in aqueous system; co-catalyst compatibility
Hydrothermal synthesis of Yb-based frameworks
Trihydrate phase specificity, isostructural with lutetium
Targeted crystallization; Lu-like structural behavior for framework synthesis
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